![molecular formula C12H19NO7 B569182 (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane CAS No. 90367-90-1](/img/structure/B569182.png)
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the biological functions of glycans .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose typically involves the protection of hydroxyl groups in galactose using isopropylidene groups, followed by the introduction of a nitro group at the 6-position. One common method involves the reaction of D-galactose with acetone in the presence of sulfuric acid to form the isopropylidene derivative. The nitro group is then introduced using nitration reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale industrial applications. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for introducing the nitro group. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include amino derivatives when the nitro group is reduced, and various substituted derivatives when the nitro group is replaced with other functional groups.
科学研究应用
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and the synthesis of complex glycans.
Biology: Investigating the role of glycans in biological systems, including protein-glycan interactions.
Medicine: Exploring potential therapeutic applications, such as anti-inflammatory and antibacterial properties.
Industry: Used as a biochemical reagent in the development of new materials and processes.
作用机制
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose involves its interaction with specific molecular targets and pathways in biological systems. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with glycan-binding proteins, affecting glycan-mediated signaling pathways .
相似化合物的比较
Similar Compounds
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: Lacks the nitro group, used in similar glycobiology research.
1,23,4-Di-O-isopropylidene-6-deoxy-α-D-galactopyranose: Similar structure but without the nitro group, used for studying different aspects of carbohydrate chemistry.
Uniqueness
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable for studying redox reactions and glycan interactions in biological systems.
属性
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHJCOBVKZJKK-SOYHJAILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
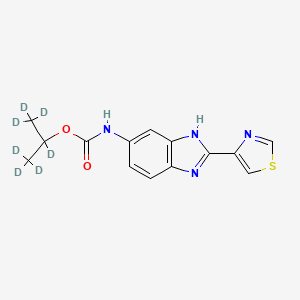
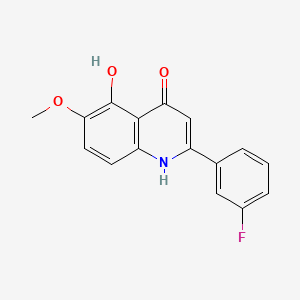
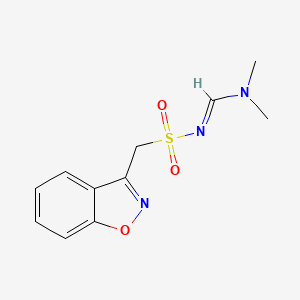
![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/new.no-structure.jpg)
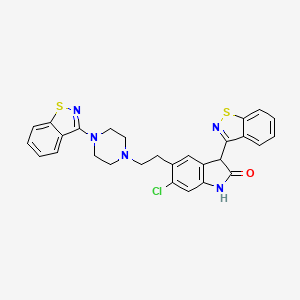
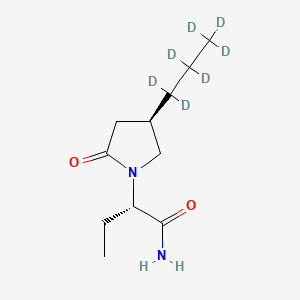
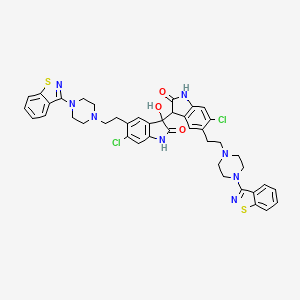
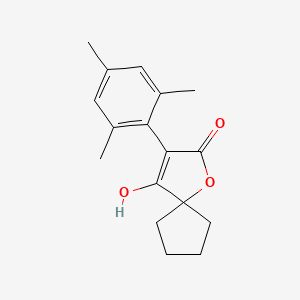
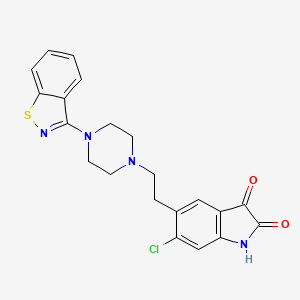
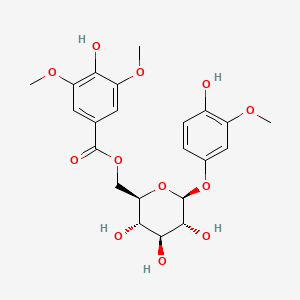

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
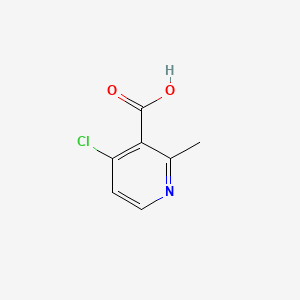
![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)
